4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves the reaction of phenylacetic acid hydrazide with 2-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the use of potentially hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenylacetyl and carbohydrazonoyl groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The phenylacetyl and carbohydrazonoyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzoate moiety may also play a role in binding to target sites, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
Uniqueness
4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific research applications where bromine’s properties are advantageous.
Properties
CAS No. |
683253-54-5 |
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Molecular Formula |
C22H17BrN2O3 |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C22H17BrN2O3/c23-20-9-5-4-8-19(20)22(27)28-18-12-10-17(11-13-18)15-24-25-21(26)14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,25,26)/b24-15+ |
InChI Key |
KWZGYSPJNNYGNG-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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